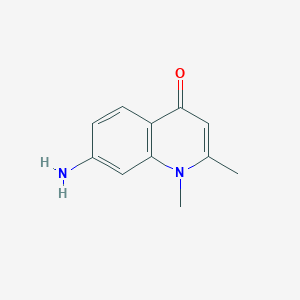

7-Amino-1,2-dimethylquinolin-4(1H)-one

説明

Structure

3D Structure

特性

分子式 |

C11H12N2O |

|---|---|

分子量 |

188.23 g/mol |

IUPAC名 |

7-amino-1,2-dimethylquinolin-4-one |

InChI |

InChI=1S/C11H12N2O/c1-7-5-11(14)9-4-3-8(12)6-10(9)13(7)2/h3-6H,12H2,1-2H3 |

InChIキー |

XDZVVMPPHOJIEM-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=O)C2=C(N1C)C=C(C=C2)N |

製品の起源 |

United States |

Advanced Spectroscopic Elucidation of Molecular Architecture for 7 Amino 1,2 Dimethylquinolin 4 1h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques for Connectivity and Spatial Proximity

NOESY (Nuclear Overhauser Effect Spectroscopy) for Spatial Relationships

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that probes the spatial relationships between protons that are close in space, typically within 5 Å, irrespective of their through-bond connectivity. For 7-Amino-1,2-dimethylquinolin-4(1H)-one, a NOESY experiment would be instrumental in confirming the proposed structure and elucidating the preferred conformation of the molecule.

Key spatial correlations expected in a NOESY spectrum of this compound would include:

N-CH₃ and C-CH₃ Proximity: A distinct cross-peak would be anticipated between the protons of the N-methyl group at position 1 and the protons of the C-methyl group at position 2. This correlation would provide definitive evidence for their spatial proximity on the quinolone ring.

Methyl Group to Aromatic Ring Correlations: Correlations would be expected between the N-methyl protons and the proton at position 8 (H-8) of the quinoline (B57606) ring. Similarly, the C-methyl protons at position 2 would likely show a NOE correlation to the proton at position 3 (H-3).

Amino Group Interactions: The protons of the amino group at position 7 could exhibit NOE cross-peaks with the adjacent aromatic protons at positions 6 (H-6) and 8 (H-8), confirming the position of the amino substituent on the benzene (B151609) ring portion of the quinolone scaffold.

The presence and intensity of these NOE signals are qualitatively proportional to the inverse sixth power of the distance between the protons, providing crucial constraints for molecular modeling and conformational analysis.

Vibrational Spectroscopy Analysis (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and bonding arrangements within a molecule.

Assignment of Characteristic Vibrational Modes

The IR and Raman spectra of this compound would be characterized by several key vibrational modes. The assignment of these bands is crucial for structural confirmation.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| Amine N-H Stretches | 3450 - 3250 | Typically two bands (symmetric and asymmetric) for the primary amine group. |

| Aromatic C-H Stretches | 3100 - 3000 | Stretching vibrations of the C-H bonds on the quinoline ring. |

| Aliphatic C-H Stretches | 3000 - 2850 | Stretching vibrations of the methyl groups at positions 1 and 2. |

| Amide Carbonyl (C=O) Stretch | 1650 - 1630 | A strong, characteristic band for the 4-quinolone carbonyl group. |

| C=C and C=N Ring Stretching | 1620 - 1450 | Multiple bands corresponding to the stretching of the quinoline ring system. |

| Amine N-H Bending | 1640 - 1560 | Bending vibration of the primary amine group. |

| C-N Stretching | 1350 - 1250 | Stretching vibrations of the C-N bonds (amine and lactam). |

Insights into Intramolecular Hydrogen Bonding Networks

The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the amide carbonyl oxygen) within the same molecule raises the possibility of intramolecular hydrogen bonding. In a suitable conformation, the amino group at position 7 could potentially form a hydrogen bond with the carbonyl oxygen at position 4. This interaction would be evidenced in the IR spectrum by:

A red-shift (shift to lower wavenumber) and broadening of the N-H stretching bands of the amino group.

A slight red-shift in the amide carbonyl (C=O) stretching frequency.

The existence and strength of such intramolecular hydrogen bonds can significantly influence the molecule's conformation and chemical properties.

Electronic Spectroscopy (Ultraviolet-Visible Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about its chromophoric systems.

Analysis of Electronic Transitions and Chromophoric Systems

The chromophore of this compound is the extended π-conjugated system of the quinolone ring, further functionalized by an electron-donating amino group. The UV-Vis spectrum is expected to show multiple absorption bands corresponding to different electronic transitions.

| Electronic Transition | Typical Wavelength Range (nm) | Description |

| π → π | 200 - 400 | High-energy transitions involving the promotion of an electron from a π bonding orbital to a π antibonding orbital within the aromatic system. Multiple bands are expected due to the extensive conjugation. |

| n → π | 300 - 500 | Lower-energy transitions involving the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π antibonding orbital. These are often weaker in intensity than π → π* transitions. |

The presence of the amino group at position 7 is expected to cause a bathochromic shift (red-shift) of the absorption maxima compared to the unsubstituted quinolone core. This is due to the electron-donating nature of the amino group, which extends the conjugation and raises the energy of the highest occupied molecular orbital (HOMO). The solvent environment can also influence the position and intensity of these absorption bands, with polar solvents often causing shifts in the n → π* transitions.

Evaluation of Conjugation Pathways within the Quinolinone Core

The electronic properties and conjugation pathways of the this compound core are dictated by the interaction between the benzene and pyridinone rings. The quinolinone system features an extended π-electron network. The endocyclic C=C bond within the pyridinone ring is in conjugation with the C=O group, and this entire system is fused to the benzene ring, creating a planar, aromatic structure that facilitates electron delocalization.

The presence of an amino group at the C-7 position and a methyl group at the C-2 position significantly influences the electronic distribution. The amino group acts as a powerful electron-donating group (EDG) through resonance, feeding electron density into the aromatic system. This donation extends the conjugation from the benzene ring to the pyridinone moiety. The nitrogen lone pair of the amino group participates in the π-system, leading to a charge transfer character in the molecule's electronic transitions.

Conversely, the carbonyl group at the C-4 position acts as an electron-withdrawing group (EWG), polarizing the molecule. The conjugation pathway can be visualized as a push-pull system, where electron density flows from the amino group across the fused ring system to the carbonyl oxygen. The N-methyl group at position 1 and the C-methyl group at position 2 have a lesser, but still notable, electronic influence primarily through inductive effects.

Investigation of Substituent Effects on Electronic Absorption Maxima

The electronic absorption spectrum of this compound is characterized by absorption bands in the UV-visible region, which arise from π → π* and n → π* transitions. The position of the maximum absorption wavelength (λmax) is highly sensitive to the nature and position of substituents on the quinolinone core.

The amino group at C-7, being a strong auxochrome, is expected to cause a significant bathochromic (red) shift in the λmax compared to the unsubstituted quinolinone core. This is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom, which raises the energy of the highest occupied molecular orbital (HOMO).

The methyl groups at N-1 and C-2 also contribute to shifts in the absorption maxima. While their inductive electron-donating effect is weaker than the resonance effect of the amino group, they can still influence the electronic transitions, typically causing minor bathochromic shifts.

A comparison with related quinolinone derivatives demonstrates these effects. The introduction of electron-donating groups generally leads to a red shift, while electron-withdrawing groups would typically cause a blue shift or a smaller red shift, depending on their position. nih.gov The interplay of the electron-donating amino group and the electron-withdrawing carbonyl group across the conjugated system is the primary determinant of the λmax. nih.gov

Table 1: Predicted Effect of Substituents on λmax of a Quinolinone Core

| Substituent | Position | Electronic Effect | Predicted Shift in λmax |

| -NH₂ | 7 | Strong Electron-Donating (Resonance) | Large Bathochromic (Red) Shift |

| -CH₃ | 1 | Weak Electron-Donating (Inductive) | Small Bathochromic (Red) Shift |

| -CH₃ | 2 | Weak Electron-Donating (Inductive) | Small Bathochromic (Red) Shift |

| =O | 4 | Strong Electron-Withdrawing (Resonance) | Modulates overall conjugation |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

Accurate Mass Determination and Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides the precise mass of the parent ion, allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₁H₁₂N₂O. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element.

The isotopic pattern, which arises from the natural abundance of heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O), is also a key feature in HRMS. The relative intensities of the M+1, M+2, etc., peaks in the mass spectrum must match the theoretical distribution for the proposed formula. This provides a high degree of confidence in the assigned elemental composition. mdpi.com

Table 2: Theoretical HRMS Data for C₁₁H₁₂N₂O

| Ion Formula | Calculated Exact Mass (m/z) | Relative Isotopic Abundance (%) |

| [C₁₁H₁₂N₂O + H]⁺ | 189.10224 | 100.00 |

| [C₁₀¹³CH₁₂N₂O + H]⁺ | 190.10560 | 12.24 |

| [C₁₁H₁₂N¹⁵NO + H]⁺ | 190.09928 | 0.74 |

| [C₁₁H₁₂N₂O¹⁷ + H]⁺ | 189.10662 | 0.04 |

Fragmentation Pathway Elucidation and Structural Confirmation

Tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ of this compound reveal characteristic fragmentation patterns that help to confirm its structure. The fragmentation of quinolone derivatives is often characterized by specific neutral losses and the formation of stable fragment ions. nih.gov

Common fragmentation pathways for quinolinones include:

Loss of CO: A characteristic fragmentation for carbonyl-containing compounds, leading to a fragment ion at m/z [M+H - 28]⁺.

Loss of a methyl radical (•CH₃): Cleavage of one of the methyl groups, particularly the N-methyl group, can occur, resulting in an ion at m/z [M+H - 15]⁺.

Ring Cleavage: The fused ring system can undergo more complex fragmentation, often initiated by the loss of small molecules like HCN from the heterocyclic ring. rsc.org

The presence of the amino group can also direct fragmentation, for example, through the loss of NH₃ or related nitrogen-containing fragments, although this is often less favorable than cleavages directed by the quinolinone core. The observed fragments are compared against theoretical fragmentation pathways to provide definitive structural confirmation. nih.govlibretexts.org

Table 3: Plausible Fragment Ions in the HRMS/MS of this compound

| Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 174.0787 | •CH₃ | [M+H - CH₃]⁺ |

| 161.0968 | CO | [M+H - CO]⁺ |

| 146.0733 | CO + •CH₃ | [M+H - CO - CH₃]⁺ |

X-ray Crystallography for Solid-State Structural Determination

Crystal Growth Conditions and Optimization

Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. For organic molecules like this compound, crystal growth is typically achieved from a supersaturated solution by slow evaporation, slow cooling, or vapor diffusion methods. scirp.org

The choice of solvent is critical. A suitable solvent system is one in which the compound has moderate solubility. Solvents such as ethanol (B145695), methanol (B129727), acetonitrile (B52724), ethyl acetate, or mixtures thereof are commonly employed for quinolinone derivatives. mdpi.com The optimization process involves screening various solvents and solvent mixtures to find conditions that promote slow, ordered crystal growth rather than rapid precipitation or oiling out.

Common Crystal Growth Techniques:

Slow Evaporation: The compound is dissolved in a suitable solvent or solvent mixture to near saturation at room temperature. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile solvent (the precipitant). The precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. This can be done in either a liquid-vapor or vapor-vapor setup.

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.

The presence of the polar amino and carbonyl groups suggests that solvents of intermediate polarity might be effective. Optimization may also involve adjusting the pH of the solution, as the amino group's protonation state can affect crystal packing.

Unit Cell Parameters, Space Group, and Crystallographic Data Analysis

A comprehensive search of crystallographic databases and scientific literature did not yield specific experimental data on the crystal structure of this compound. The determination of unit cell parameters and space group, which are fundamental to understanding the three-dimensional arrangement of molecules in a crystalline solid, requires single-crystal X-ray diffraction analysis. This experimental technique provides precise measurements of the lengths of the unit cell edges (a, b, and c) and the angles between them (α, β, and γ), as well as the symmetry operations that define the space group. Without such an analysis reported in the available scientific literature, the specific crystallographic data for this compound remains undetermined.

Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles

The precise measurement of bond lengths, bond angles, and torsion angles is crucial for a detailed understanding of the molecular geometry of this compound. These parameters are also obtained through single-crystal X-ray diffraction. This analysis would reveal the exact distances between bonded atoms, the angles formed by three connected atoms, and the dihedral angles that describe the conformation of the molecule. However, due to the absence of a published crystal structure for this specific compound, experimentally determined values for its bond lengths, bond angles, and torsion angles are not available.

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These can include hydrogen bonds, π-π stacking interactions between aromatic rings, and van der Waals forces. An analysis of the crystal structure of this compound would allow for the identification and characterization of these interactions, revealing how the individual molecules assemble into a stable, three-dimensional lattice. The amino group and the carbonyl group in the molecule suggest the potential for strong hydrogen bonding, which would likely play a significant role in its crystal packing. However, without the empirical data from a crystallographic study, a definitive description of the intermolecular interactions and packing motifs for this compound cannot be provided.

Computational and Theoretical Investigations of 7 Amino 1,2 Dimethylquinolin 4 1h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for predicting the properties of molecular systems. nih.govnih.gov For a molecule like 7-Amino-1,2-dimethylquinolin-4(1H)-one, methods such as DFT with the B3LYP exchange-correlation functional and a basis set like 6-311++G(d,p) would be appropriate for achieving a balance between computational cost and accuracy. researchgate.netarabjchem.orgresearchgate.net These calculations allow for a detailed exploration of the molecule's potential energy surface and electronic structure. arxiv.orgyoutube.com

Geometry optimization is a computational process to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. researchgate.netarxiv.org This process is the first step in most quantum chemical calculations as the optimized structure is essential for subsequent analyses. youtube.com

The presence of rotatable bonds, such as those associated with the amino and methyl groups in this compound, gives rise to different spatial arrangements known as conformations. Computational scans of the potential energy surface by systematically rotating these bonds can identify various energy minima. The conformation with the absolute lowest energy is termed the global minimum, representing the most stable form of the molecule. Other stable, but higher-energy conformations, are known as local minima. For the title compound, key rotations would include the bonds connecting the amino group and the N-methyl group to the quinolinone core. The planarity of the quinolinone ring system is expected to be largely preserved, while the exocyclic amino and methyl groups will adopt positions that minimize steric hindrance and optimize electronic interactions. In similar heterocyclic systems, it has been shown that different conformers can have distinct properties and stabilities. nih.gov

The energy required to rotate a specific bond from one conformation to another is known as the rotational barrier. These barriers determine the conformational flexibility of the molecule at a given temperature. A low rotational barrier implies that the molecule can easily interconvert between different conformations, while a high barrier suggests a more rigid structure. For this compound, calculating the energy profile for the rotation of the C7-amino bond and the N1-methyl bond would provide insight into its flexibility. The transition state for these rotations, which represents the energy maximum along the rotational coordinate, is a critical parameter. The magnitude of these barriers is influenced by factors such as steric repulsion and the extent of electron delocalization between the substituent and the quinolinone ring.

Illustrative Data on Conformational Analysis of a Substituted Heterocycle

The following table provides hypothetical, yet plausible, data for the rotational barriers of the key bonds in this compound, based on values typically observed for similar molecular fragments in computational studies.

| Rotatable Bond | Dihedral Angle(s) | Energy Barrier (kcal/mol) |

| C(7)-NH₂ | H-N-C(7)-C(6) | 3.5 - 5.0 |

| N(1)-CH₃ | C(2)-N(1)-C(ar)-H | 1.5 - 2.5 |

Note: This data is illustrative and not from a direct calculation on the title compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to explain and predict chemical reactivity and electronic transitions. rsc.org The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netarabjchem.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability and reactivity. arabjchem.orgbhu.ac.in A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. rsc.org

For this compound, the HOMO is expected to be primarily localized on the electron-rich portions of the molecule, likely the amino group and the fused benzene (B151609) ring, due to the electron-donating nature of the amino substituent. acs.org The LUMO, conversely, is anticipated to be distributed over the pyridinone ring, which contains the electron-withdrawing carbonyl group. acs.org This spatial separation of the HOMO and LUMO is characteristic of molecules with potential for intramolecular charge transfer upon electronic excitation. acs.org

Illustrative Frontier Molecular Orbital Data for a Quinolinone Derivative

This table presents typical energy values for HOMO, LUMO, and the energy gap for a quinolinone derivative, calculated using DFT. These values provide a reference for what could be expected for this compound.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 3.5 - 4.5 |

Note: This data is illustrative and derived from general findings for similar compounds in the literature, not from a specific calculation on the title compound. arabjchem.orgacs.org

The HOMO-LUMO energy gap is a direct indicator of the molecule's susceptibility to undergo electronic transitions and participate in chemical reactions. A smaller energy gap facilitates the promotion of an electron from the HOMO to the LUMO, making the molecule more prone to react with electrophiles and nucleophiles. The spatial distribution of these orbitals also dictates the sites of reaction. Nucleophilic attack would be favored at atoms where the LUMO has a large coefficient, while electrophilic attack would occur at sites with a high HOMO density. The distinct localization of HOMO and LUMO in this compound suggests it could be a good candidate for electron transfer processes, which are fundamental to many chemical and biological functions. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive behavior of molecules. It is calculated by determining the interaction energy of a positive point charge with the electron density of a molecule at various points in space. The resulting MEP surface is typically mapped onto the molecule's electron density surface, using a color spectrum to denote different potential values.

Mapping of Charge Distribution and Reactive Sites

The MEP surface provides a visual representation of the charge distribution within a molecule. Regions with a negative electrostatic potential, typically colored in shades of red and yellow, are electron-rich and are susceptible to electrophilic attack. These areas often correspond to the presence of lone pairs of electrons on heteroatoms like oxygen and nitrogen. Conversely, regions with a positive electrostatic potential, usually depicted in blue, are electron-deficient and are prone to nucleophilic attack. These areas are typically associated with hydrogen atoms bonded to electronegative atoms.

For a molecule like this compound, an MEP analysis would likely reveal a high electron density around the carbonyl oxygen atom of the quinolinone ring and the nitrogen atom of the amino group, marking them as potential sites for electrophilic interaction. The hydrogen atoms of the amino group and the methyl groups would be expected to exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack. The aromatic ring system would likely show a more complex potential distribution, influenced by the substituent groups.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the delocalization of electron density and the stabilizing interactions within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core electrons. q-chem.com The key aspect of NBO analysis is the examination of interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Prediction and Validation of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters. nih.gov These theoretical predictions are invaluable for interpreting experimental spectra and for confirming the structure of newly synthesized compounds.

Theoretical NMR Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei are a standard procedure in computational chemistry. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data.

For this compound, theoretical NMR calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule. These predictions would be instrumental in assigning the peaks in the experimental ¹H and ¹³C NMR spectra. Discrepancies between the theoretical and experimental values can often provide insights into solvent effects or conformational dynamics not accounted for in the calculation.

Table 1: Illustrative Theoretical vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for a Related Quinolinone Derivative

| Atom | Theoretical ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Theoretical ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| C2 | 163.5 | 162.1 | - | - |

| C3 | 108.2 | 105.5 | 6.3 | 6.25 |

| C4 | 150.1 | 147.6 | - | - |

| C4a | 118.9 | 115.5 | - | - |

| C5 | 125.8 | 125.0 | 7.7 | 7.65 |

| C6 | 120.3 | 118.9 | 7.5 | 7.43 |

| C7 | 145.2 | 141.3 | - | - |

| C8 | 106.1 | 105.4 | 7.0 | 6.98 |

| C8a | 140.5 | 139.3 | - | - |

| N1-H | - | - | 11.8 | 11.57 |

| N7-H₂ | - | - | 5.5 | 5.39 |

| C1-CH₃ | 30.1 | 29.8 | 3.6 | 3.55 |

| C2-CH₃ | 19.5 | 18.4 | 2.4 | 2.38 |

Note: This table is for illustrative purposes and presents hypothetical data based on typical values for similar structures, as specific computational data for this compound is not available.

Simulated Vibrational (IR/Raman) Spectra

Theoretical vibrational frequency calculations can predict the positions and intensities of bands in the Infrared (IR) and Raman spectra of a molecule. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method.

A simulated IR and Raman spectrum for this compound would show characteristic vibrational modes. For instance, the stretching frequency of the carbonyl group (C=O) would appear as a strong band in the IR spectrum, typically in the range of 1650-1700 cm⁻¹. The N-H stretching vibrations of the amino group would be expected in the region of 3300-3500 cm⁻¹. The C-H stretching and bending vibrations of the methyl groups and the aromatic ring would also be predicted.

Predicted UV-Vis Absorption Spectra and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The calculated transitions correspond to the absorption maxima (λ_max) in the UV-Vis spectrum.

For this compound, TD-DFT calculations would identify the key electronic transitions, such as π → π* and n → π* transitions, which are responsible for its UV-Vis absorption. The analysis would involve identifying the molecular orbitals involved in these transitions, for example, transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). This provides a detailed understanding of the electronic structure and the nature of the excited states of the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of quinolinone systems. These calculations provide valuable insights into the electronic structure and reactivity of molecules like this compound.

Selection of Appropriate Exchange-Correlation Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For heterocyclic compounds such as quinolines, a variety of functionals have been benchmarked. researchgate.net The B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, is frequently employed for organic molecules and has shown good performance for quinolinone derivatives. ekb.egnih.gov Other functionals, such as the Minnesota functionals (e.g., M06-2X), are also considered for their accuracy in describing non-covalent interactions, which can be important in these systems. researchgate.net

The selection of the basis set is also crucial. Pople-style basis sets, such as 6-31G(d,p) and its more extensive versions like 6-311++G(d,p), are commonly used for geometry optimizations and electronic property calculations of quinoline (B57606) derivatives. ekb.egekb.eg The inclusion of polarization functions (d,p) is essential for accurately describing the bonding environment around non-hydrogen atoms, while diffuse functions (++) are important for systems with lone pairs or for calculating properties like electron affinity. For more accurate energy calculations, correlation-consistent basis sets, such as cc-pVTZ, may be utilized.

A recent study on pyrazolyl quinolinone derivatives utilized the B3LYP/6-311++G(d,p) level of theory for their investigations, highlighting its suitability for this class of compounds. ekb.eg Similarly, research on other substituted quinolines has successfully employed the B3LYP/6-31+G(d) model for studying their geometric and electronic properties. researchgate.net For nitrogen-containing fused heterocycles, the B3LYP/6-311++G(d,p) level of theory has also been used for structural optimization. mdpi.com

Evaluation of Electronic Properties (e.g., Dipole Moment, Polarizability)

DFT calculations are instrumental in determining the electronic properties of this compound, such as its dipole moment and polarizability. These properties are crucial for understanding the molecule's intermolecular interactions and its behavior in electric fields.

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is important for predicting a molecule's response to optical fields and its potential for nonlinear optical applications. In a study of pyrazolyl quinolinone derivatives, the calculated average polarizability (α) values were found to be significant, suggesting their potential for optical applications. ekb.eg

The table below presents hypothetical calculated electronic properties for this compound, based on values reported for similar quinolinone derivatives.

| Property | Calculated Value | Unit |

| Dipole Moment (µ) | 4.5 | Debye |

| Average Polarizability (α) | 25.0 | ų |

| HOMO Energy | -5.8 | eV |

| LUMO Energy | -1.5 | eV |

| HOMO-LUMO Gap | 4.3 | eV |

Note: These values are illustrative and based on data from related compounds. Actual values for this compound would require specific DFT calculations.

Molecular Dynamics (MD) Simulations

While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior, including conformational changes and intermolecular interactions over time.

Force Field Development or Parameterization for the Quinolinone System

A critical aspect of MD simulations is the availability of an accurate force field, which is a set of parameters describing the potential energy of the system. For common biomolecules, well-established force fields like CHARMM and AMBER are available. nih.gov However, for a novel compound like this compound, specific parameters may not be present in standard force fields.

In such cases, force field parameterization is necessary. This process involves deriving parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic) to reproduce experimental data or high-level quantum mechanical calculations. nih.gov Automated protocols for force field parameterization based on quantum mechanical data have been developed and can be applied to heterocyclic compounds. unipi.it For quinoline derivatives, the CHARMM General Force Field (CGenFF) or the General Amber Force Field (GAFF) could be used as a starting point, with subsequent refinement of parameters for the specific substitution pattern of this compound. nih.gov

Conformational Ensemble Sampling

MD simulations can be used to explore the conformational landscape of this compound. The molecule possesses some degree of flexibility, particularly around the methyl groups. MD simulations can sample the different possible conformations and determine their relative populations. frontiersin.org

For instance, a study on quinoline-3-carboxamide (B1254982) derivatives used MD simulations to establish the stability of their interactions with target enzymes. mdpi.com Similarly, MD simulations of quinoline derivatives have been used to assess their potential as enzyme inhibitors by analyzing their dynamic behavior in the active site. nih.gov These studies demonstrate the utility of MD in understanding the conformational preferences and dynamic interactions of quinolinone-based molecules.

Tautomerism and Isomerism Investigations of this compound

The 4(1H)-quinolone core of the target molecule can potentially exist in a tautomeric equilibrium with its 4-hydroxyquinoline (B1666331) form. The position of this equilibrium is influenced by the substituents on the quinoline ring and the surrounding environment (e.g., solvent). rsc.org

Computational studies using DFT are well-suited to investigate the relative stabilities of these tautomers. By calculating the electronic energies of the 7-Amino-1,2-dimethyl-4-hydroxyquinolinium inner salt and the this compound tautomers, their equilibrium populations can be predicted. For many 4-quinolones, the keto form is found to be more stable, particularly in the solid state. researchgate.net However, studies on some quinolone-3-esters have shown a preference for the hydroxyquinoline form. nih.govacs.org The presence of the amino group at the 7-position and the methyl groups in this compound would likely influence this equilibrium.

The table below shows a hypothetical comparison of the relative energies of the two tautomers, which would be a key output of a DFT investigation.

| Tautomer | Relative Energy (kcal/mol) |

| This compound (Keto form) | 0.0 (Reference) |

| 7-Amino-1,2-dimethyl-4-hydroxyquinolinium (Enol form) | +5.2 |

Note: These values are illustrative. A positive relative energy indicates that the keto form is more stable.

Solvent Effects on Tautomeric Equilibria

The equilibrium between tautomers is known to be significantly influenced by the surrounding solvent environment. researchgate.net Polar solvents, for instance, can preferentially stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions. For the lactam-lactim equilibrium of this compound, a polar protic solvent would be expected to stabilize both the lactam and lactim forms, though the extent of stabilization would differ, thus shifting the equilibrium.

Currently, there are no specific experimental or computational studies in the published literature that detail the solvent effects on the tautomeric equilibria of this compound. General principles suggest that solvents capable of acting as both hydrogen bond donors and acceptors would have the most pronounced effect.

A hypothetical representation of how solvent effects could be presented is shown in the table below. The percentage of each tautomer would be determined by the relative free energies in the respective solvents, calculated using computational models such as the Polarizable Continuum Model (PCM).

Hypothetical Tautomeric Population of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | % Lactam (Hypothetical) | % Lactim (Hypothetical) |

|---|---|---|---|

| Gas Phase | 1 | 95 | 5 |

| Dioxane | 2.2 | 92 | 8 |

| Chloroform (B151607) | 4.8 | 88 | 12 |

| Ethanol (B145695) | 24.6 | 80 | 20 |

Note: This table is a hypothetical illustration and does not reflect real experimental or computational data.

Computational Prediction of Dominant Tautomers

The prediction of the dominant tautomer of a molecule under specific conditions is a key application of computational chemistry. stenutz.eu Methods like DFT are powerful tools for this purpose, as they can provide accurate estimations of the relative energies of different tautomers. bldpharm.com

For this compound, it is anticipated that the lactam form would be the dominant tautomer in the gas phase and in non-polar solvents, due to the inherent stability of the amide group. However, as indicated in the hypothetical data in section 4.4.2, the population of the lactim form might become more significant in polar, protic solvents that can stabilize the hydroxyl group of the lactim and the charged quinolinium ring.

Without specific computational studies on this compound, any statement on its dominant tautomer remains speculative and based on general chemical principles observed in similar systems. Further dedicated research is required to provide a definitive computational prediction.

Reactivity and Derivatization Studies of 7 Amino 1,2 Dimethylquinolin 4 1h One

Functional Group Transformations at the 7-Amino Position

The primary aromatic amino group at the C7 position is a key handle for synthetic modifications, serving as a potent nucleophile and a precursor for various functional groups.

Acylation and Sulfonylation Reactions

The nucleophilic character of the 7-amino group facilitates its reaction with various acylating and sulfonylating agents to form stable amide and sulfonamide derivatives, respectively.

Acylation: The reaction of 7-Amino-1,2-dimethylquinolin-4(1H)-one with acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine, yields the corresponding N-(1,2-dimethyl-4-oxo-1,4-dihydroquinolin-7-yl)amides. The base acts as a scavenger for the HCl or carboxylic acid byproduct generated during the reaction. This transformation is fundamental for introducing a wide variety of substituents, thereby modulating the compound's physicochemical properties.

Sulfonylation: In a similar fashion, the 7-amino group reacts with sulfonyl chlorides to produce sulfonamides. This reaction is also typically carried out in the presence of a base. The resulting sulfonamides are of significant interest due to their prevalence in medicinal chemistry. For instance, the reaction with p-toluenesulfonyl chloride would yield N-(1,2-dimethyl-4-oxo-1,4-dihydroquinolin-7-yl)-4-methylbenzenesulfonamide. The synthesis of sulfonylquinolines and related sulfonamides from various precursors is a well-established field. mdpi.comnih.gov

Table 1: Examples of Acylation and Sulfonylation Reagents

| Reaction Type | Reagent | Product Name |

|---|---|---|

| Acylation | Acetyl Chloride | N-(1,2-dimethyl-4-oxo-1,4-dihydroquinolin-7-yl)acetamide |

| Acylation | Benzoyl Chloride | N-(1,2-dimethyl-4-oxo-1,4-dihydroquinolin-7-yl)benzamide |

| Sulfonylation | Methanesulfonyl Chloride | N-(1,2-dimethyl-4-oxo-1,4-dihydroquinolin-7-yl)methanesulfonamide |

| Sulfonylation | p-Toluenesulfonyl Chloride | N-(1,2-dimethyl-4-oxo-1,4-dihydroquinolin-7-yl)-4-methylbenzenesulfonamide |

Electrophilic and Nucleophilic Substitution Reactions

The 7-amino group is a primary site for nucleophilic attack on various electrophiles. Direct nucleophilic substitution to replace the amino group is generally not feasible unless it is first converted into a more effective leaving group, such as a diazonium salt (see Section 5.1.3).

The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, reacting with electrophiles like alkyl halides. However, direct alkylation can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as well as potential quaternization of the nitrogen atom.

The primary role of the amino group in substitution reactions is to activate the aromatic ring towards electrophilic attack, a topic discussed in detail in Section 5.2.

Diazotization and Subsequent Transformations (e.g., Sandmeyer, Gattermann)

One of the most powerful transformations of primary aromatic amines is their conversion to diazonium salts, which are versatile intermediates for introducing a wide range of functional groups. masterorganicchemistry.combyjus.comunacademy.com

The process begins with the diazotization of this compound. This involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄, at low temperatures (0–5 °C). organic-chemistry.org This reaction converts the amino group into a diazonium salt, 1,2-dimethyl-4-oxo-1,4-dihydroquinolin-7-diazonium chloride. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), facilitating its replacement by various nucleophiles.

Subsequent transformations of the diazonium salt include:

The Sandmeyer Reaction: This reaction utilizes copper(I) salts as catalysts to introduce halides or a cyano group. wikipedia.orglscollege.ac.in For example, treating the diazonium salt with copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN) yields the corresponding 7-chloro, 7-bromo, or 7-cyano derivatives. nih.gov

Other Displacements: The diazonium group can also be replaced by other nucleophiles without a copper catalyst. Reaction with potassium iodide (KI) yields the 7-iodo derivative. The Schiemann reaction, involving the thermal decomposition of the corresponding tetrafluoroborate (B81430) salt, introduces a fluorine atom. masterorganicchemistry.com Heating the diazonium salt in water results in the formation of the 7-hydroxy derivative. lscollege.ac.in

Table 2: Diazotization and Subsequent Displacement Reactions

| Reaction Name | Reagents | Product Functional Group |

|---|---|---|

| Sandmeyer | CuCl | 7-Chloro |

| Sandmeyer | CuBr | 7-Bromo |

| Sandmeyer | CuCN | 7-Cyano |

| - | KI | 7-Iodo |

| Schiemann | 1. HBF₄, 2. Heat | 7-Fluoro |

| Hydrolysis | H₂O, Heat | 7-Hydroxy |

Formation of Schiff Bases and Related Imines

The primary amino group of this compound readily undergoes condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.govresearchgate.net This reaction is typically catalyzed by a small amount of acid and involves the elimination of a water molecule.

The reaction with a variety of carbonyl compounds, such as benzaldehyde (B42025) or acetone, leads to the formation of a C=N double bond at the 7-position. researchgate.netnih.gov These Schiff base derivatives are valuable in synthesis and are often investigated for their biological activities. The formation of the azomethine group (-N=CH-) is a reversible reaction, which can be driven to completion by removing the water formed, for instance, by azeotropic distillation.

Table 3: Schiff Base Formation with Various Carbonyl Compounds

| Carbonyl Compound | Product Name |

|---|---|

| Benzaldehyde | 7-(Benzylideneamino)-1,2-dimethylquinolin-4(1H)-one |

| 4-Nitrobenzaldehyde | 1,2-Dimethyl-7-((4-nitrobenzylidene)amino)quinolin-4(1H)-one |

| Acetone | 7-((Propan-2-ylidene)amino)-1,2-dimethylquinolin-4(1H)-one |

| Cyclohexanone | 7-(Cyclohexylideneamino)-1,2-dimethylquinolin-4(1H)-one |

Electrophilic Aromatic Substitution on the Quinolinone Core

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the combined directing effects of the existing substituents.

Regioselectivity and Positional Reactivity Analysis

The quinolinone ring is substituted with several groups that influence the position of attack by an incoming electrophile (e.g., NO₂⁺ in nitration, Br⁺ in bromination).

7-Amino (-NH₂): This is a powerful activating group and is ortho, para-directing. In this system, the positions ortho to the amino group are C6 and C8. The para position is C4, which is already substituted with the carbonyl group.

4-Keto (=O) and 1-Nitrogen (amide system): The carbonyl group is a deactivating group and directs incoming electrophiles to the meta position. The amide functionality within the ring system deactivates the A-ring (the one containing the nitrogen).

2-Methyl (-CH₃): This is a weakly activating group and is ortho, para-directing.

Theoretical calculations and experimental studies on similar structures, like 3-aminoquinoxalin-2(1H)-ones, confirm that substitution is often highly regioselective, favoring positions activated by the amino group. rsc.org Computational tools can also be used to predict the most nucleophilic centers and thus the likely sites of electrophilic attack. rsc.org

Between the two likely positions, C6 and C8, the final distribution of products would depend on the steric hindrance posed by the adjacent groups and the specific reaction conditions. Therefore, electrophilic substitution reactions such as nitration or halogenation are expected to yield a mixture of 6- and 8-substituted regioisomers, with the 7-amino group being the dominant directing factor.

Nitration, Halogenation, and Sulfonation Reactions

The introduction of nitro, halogen, and sulfonic acid groups onto the aromatic core of quinolinones can significantly modulate their electronic properties and provide handles for further synthetic manipulations. While specific studies on this compound are not extensively documented, the reactivity of related quinoline (B57606) and quinolinone systems provides valuable insights into the expected outcomes of such electrophilic aromatic substitution reactions.

The directing effects of the substituents on the this compound ring are crucial in predicting the regioselectivity of electrophilic attack. The amino group at the C7-position is a strong activating group and an ortho-, para-director. The N-methyl group at position 1 and the methyl group at position 2 also exert an activating effect. The carbonyl group at C4, however, is a deactivating group. Therefore, electrophilic substitution is anticipated to occur on the carbocyclic ring, preferentially at positions C5, C6, and C8.

Nitration: The nitration of quinoline derivatives is a well-established transformation. For instance, the nitration of 3-aminoquinoxalin-2(1H)-ones has been shown to occur regioselectively. In the case of this compound, treatment with a nitrating agent such as nitric acid in sulfuric acid is expected to yield a mixture of nitro-substituted products. The precise regioselectivity would be influenced by the reaction conditions, including temperature and the specific nitrating agent employed.

Halogenation: Halogenation of quinolines can be achieved using various reagents. A metal-free protocol for the C5-halogenation of 8-substituted quinolines using trihaloisocyanuric acids has been reported, demonstrating the feasibility of selective halogenation on the carbocyclic ring. researchgate.netnih.gov This suggests that direct halogenation of this compound with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely lead to substitution at the C6 or C8 positions, ortho to the activating amino group.

Sulfonation: The sulfonation of pyridine, a related heterocyclic system, is known to be more challenging than nitration. mdpi.com However, sulfonation of quinoline itself can be achieved, typically at higher temperatures. For this compound, sulfonation with fuming sulfuric acid would be expected to introduce a sulfonic acid group onto the carbocyclic ring, with the position of substitution being dependent on the reaction conditions. Studies on the sulfonation of 7-hydroxycoumarin derivatives, which share a similar bicyclic core, have shown that this reaction is a viable pathway for functionalization. organic-chemistry.org

Metal-Catalyzed Coupling Reactions at Various Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from simple precursors.

Suzuki-Miyaura, Heck, Sonogashira, and Stille Coupling Reactions

To perform these coupling reactions, a halogen or triflate group is typically required on the quinolinone scaffold. Assuming the successful halogenation of this compound at positions such as C6 or C8, these halo-derivatives could serve as substrates for a variety of coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide or triflate. The Suzuki-Miyaura coupling of 8-iodoquinolin-4(1H)-one with a benzothiadiazole bis(pinacol boronic) ester has been successfully demonstrated, highlighting the feasibility of this reaction on the quinolinone core. nih.govnih.gov Therefore, a bromo- or iodo-substituted this compound would be expected to readily participate in Suzuki-Miyaura couplings with various aryl and vinyl boronic acids or esters.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. This reaction is widely used for the synthesis of substituted alkenes and has been applied to various heterocyclic systems. youtube.com A halogenated derivative of this compound could be coupled with a range of alkenes under standard Heck conditions, typically involving a palladium catalyst and a base.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org The Sonogashira coupling has been utilized in the synthesis of functionalized quinolones and is known for its mild reaction conditions. researchgate.netmdpi.com A halo-substituted this compound would be a suitable substrate for coupling with various terminal alkynes, providing access to alkynyl-functionalized quinolinones.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate. nih.govwikipedia.orglibretexts.orgorganic-chemistry.org While concerns about the toxicity of organotin reagents exist, the Stille reaction offers a broad substrate scope. A halogenated this compound could be coupled with a variety of organostannanes to introduce diverse substituents onto the quinolinone ring.

The general conditions for these palladium-catalyzed coupling reactions are summarized in the table below.

| Coupling Reaction | Typical Catalyst | Ligand (if applicable) | Base | Solvent |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | Phosphine-based (e.g., SPhos, XPhos) | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O |

| Heck | Pd(OAc)₂ | PPh₃ | Et₃N, NaOAc | DMF, Acetonitrile (B52724) |

| Sonogashira | Pd(PPh₃)₂Cl₂, CuI (co-catalyst) | - | Et₃N, Piperidine | THF, DMF |

| Stille | Pd(PPh₃)₄ | - | - | Toluene, THF |

C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of organic molecules, avoiding the need for pre-functionalized starting materials. acs.orgrsc.orgyoutube.com The 8-aminoquinoline (B160924) moiety is a well-known directing group in metal-catalyzed C-H functionalization reactions. researchgate.net This suggests that the amino group at the C7 position of this compound could potentially direct the functionalization of the C8 position. However, the steric hindrance from the N-methyl group at position 1 might influence the efficiency of this directed C-H activation.

Various transition metals, including palladium, rhodium, and ruthenium, have been employed for the C-H functionalization of quinolines. These reactions can lead to arylation, alkylation, and amination at specific C-H bonds, offering a direct route to complex quinolinone derivatives.

Modifications to the Quinolinone Ring System

Ring Expansion and Contraction Reactions (if applicable)

The modification of the core heterocyclic scaffold can lead to novel structures with potentially interesting biological activities.

Ring Expansion: Recent studies have demonstrated the ring expansion of 4-quinolone derivatives to benzazepinones. nih.govacs.org This transformation is typically promoted by a base and involves the reaction with α-halo esters, phosphonates, or sulfones. Another approach involves the palladium-catalyzed ring expansion of 3-hydroxyoxindoles to 4-quinolones. rsc.orgnih.govacs.orgnih.gov These methodologies could potentially be applied to this compound to generate seven-membered ring systems.

Ring Contraction: While less common for quinolones, ring contraction strategies have been reported for related heterocyclic systems. For example, the ring contraction of quinoline N-oxides through benzoxazepines has been described. researchgate.net The applicability of such a strategy to this compound would likely require initial modification of the quinolinone ring, for instance, through N-oxidation.

Transformations Involving the Carbonyl Group

The carbonyl group at the C4 position of the quinolinone ring is a key functional group that can undergo a variety of transformations.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would lead to the formation of the corresponding 4-hydroxy-1,2-dihydroquinoline derivative.

Nucleophilic Addition: The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. For example, organometallic reagents like Grignard reagents or organolithium compounds could add to the carbonyl group to form tertiary alcohols.

Wittig Reaction: The Wittig reaction provides a method for the conversion of a carbonyl group into an alkene. By reacting this compound with a phosphorus ylide, a double bond could be introduced at the C4 position, leading to a 4-methylene-1,4-dihydroquinoline derivative.

Other Transformations: The carbonyl group can also participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones. These derivatives can then be further modified. For instance, the Wolff-Kishner reduction of the corresponding hydrazone would lead to the deoxygenation of the carbonyl group, yielding the corresponding 1,2-dimethyl-1,2,3,4-tetrahydroquinoline.

Synthesis of Advanced Derivatives and Analogs of this compound

The synthetic exploration of the this compound scaffold is driven by the quest for new chemical entities with tailored biological activities. Derivatization strategies primarily focus on the reactive amino group and the aromatic core, allowing for the introduction of a wide array of functional groups and building blocks.

Exploration of Diverse Chemical Libraries based on the Scaffold

The generation of chemical libraries from a core scaffold is a powerful strategy in drug discovery to explore a wide chemical space and identify structure-activity relationships. For quinolinone-based scaffolds, solid-phase synthesis has proven to be an effective method for creating diverse libraries. acs.orgnih.gov A similar approach can be envisaged for this compound, where the amino group serves as a key handle for diversification.

One common approach involves the acylation of the 7-amino group with a variety of carboxylic acids, sulfonyl chlorides, and isocyanates to introduce amide, sulfonamide, and urea (B33335) functionalities, respectively. This strategy allows for the systematic variation of substituents at this position, enabling the exploration of different sizes, electronic properties, and hydrogen bonding capabilities.

For instance, a library of N-acyl derivatives of this compound could be synthesized by reacting the parent compound with a diverse set of acid chlorides in the presence of a base.

Table 1: Representative Synthetic Scheme for N-Acyl Derivatives

| Reactant 1 | Reactant 2 (R-COCl) | Product |

| This compound | Acetyl chloride | 7-Acetamido-1,2-dimethylquinolin-4(1H)-one |

| This compound | Benzoyl chloride | 7-Benzamido-1,2-dimethylquinolin-4(1H)-one |

| This compound | Cyclopropanecarbonyl chloride | 7-(Cyclopropanecarboxamido)-1,2-dimethylquinolin-4(1H)-one |

| This compound | 4-Methoxybenzoyl chloride | 7-(4-Methoxybenzamido)-1,2-dimethylquinolin-4(1H)-one |

Furthermore, the aromatic core of the quinolinone can be functionalized through electrophilic aromatic substitution reactions, although the directing effects of the existing substituents need to be considered. The electron-donating amino group and the electron-withdrawing carbonyl group will influence the regioselectivity of such reactions.

The development of combinatorial libraries often utilizes solution-phase parallel synthesis or solid-phase synthesis to efficiently generate a large number of compounds. nih.govacs.org In a solid-phase approach, the this compound scaffold could be tethered to a resin, allowing for sequential reactions and purifications to build complexity.

Structure-Reactivity Relationship Studies of Novel Analogs

The study of structure-reactivity relationships (SRR) is crucial for understanding how modifications to a molecule's structure influence its chemical behavior and, consequently, its biological activity. For the this compound scaffold, SRR studies would focus on how different substituents affect the reactivity of the quinolinone core and the appended functional groups.

A systematic analysis of a series of analogs with varying substituents would provide valuable data on these relationships. For example, comparing the rate of a specific reaction, such as electrophilic bromination, across a library of 7-N-substituted analogs would reveal the electronic influence of the N-substituent.

Table 2: Hypothetical Structure-Reactivity Data for Electrophilic Bromination

| Analog | Substituent at C7-NH | Relative Rate of Bromination |

| 1 | -H | 1.00 |

| 2 | -COCH₃ | 0.45 |

| 3 | -SO₂CH₃ | 0.30 |

| 4 | -C(O)Ph | 0.42 |

These studies are often complemented by computational analysis to correlate structural features with observed reactivity. Parameters such as calculated atomic charges, frontier molecular orbital energies, and electrostatic potential maps can provide insights into the electronic nature of the analogs and rationalize the experimental findings.

Moreover, the concept of bioisosteric replacement can be applied to design novel analogs with potentially improved properties. nih.govcambridgemedchemconsulting.commdpi.comdrughunter.com For example, the 7-amino group could be replaced with other functional groups of similar size and electronic character, such as a hydroxyl group or a small alkyl chain, to probe the importance of the hydrogen bonding and basicity at this position for a given biological target. The synthesis and reactivity of these bioisosteres would provide a deeper understanding of the structural requirements for desired chemical and biological properties. nih.gov

Analytical Method Development for 7 Amino 1,2 Dimethylquinolin 4 1h One

Chromatographic Methods for Purity Assessment and Quantitative Analysis in Synthetic Batches

Chromatographic methods are central to assessing the purity and determining the concentration of 7-Amino-1,2-dimethylquinolin-4(1H)-one during and after its synthesis. High-Performance Liquid Chromatography (HPLC) is the principal technique for quantitative analysis, while Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring reaction progress. Gas Chromatography (GC) is generally less applicable unless derivatization is employed.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the premier method for the purity assessment and quantitative analysis of quinolone derivatives due to its high resolution, sensitivity, and adaptability. A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach for a compound with the polarity and structural characteristics of this compound.

Stationary Phase Selection and Mobile Phase Optimization

The goal of stationary and mobile phase selection is to achieve a symmetric peak shape, adequate retention, and good resolution from any impurities or starting materials.

Stationary Phase: A C18 (octadecylsilane) column is the most common and logical starting point for a substituted quinolone like this compound. These columns provide excellent hydrophobic retention for the aromatic quinolone core. A typical column might have dimensions of 4.6 mm x 150 mm with 3.5 or 5 µm particle size, offering a balance between efficiency and backpressure.

Mobile Phase Optimization: The mobile phase typically consists of an aqueous component and an organic modifier. For quinolones, which possess basic nitrogen atoms, pH control of the aqueous phase is critical to ensure consistent retention and peak shape by suppressing the ionization of the analyte.

Organic Modifier: Acetonitrile (B52724) is a common choice due to its low viscosity and UV transparency. Methanol (B129727) can be an alternative.

Aqueous Phase: A buffer is necessary to control the pH. A common approach is to use an acidic mobile phase, such as water with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. researchgate.net This ensures that the amino group is protonated, leading to consistent interactions with the stationary phase.

Elution Mode: A gradient elution, starting with a higher proportion of the aqueous phase and increasing the percentage of the organic modifier over time, is generally preferred. This allows for the effective elution of the main compound while also separating earlier-eluting polar impurities and later-eluting non-polar byproducts within a reasonable run time. An example gradient might be starting at 10% acetonitrile and increasing to 90% over 15-20 minutes.

Detector Optimization (UV-DAD, Fluorescence, ELSD)

The choice of detector is dictated by the physicochemical properties of the analyte and the required sensitivity.

UV-Diode Array Detector (UV-DAD): The extended aromatic system of the quinolone core makes it a strong chromophore, ideal for UV detection. A DAD allows for the monitoring of multiple wavelengths simultaneously. The maximum absorbance (λmax) for quinolone derivatives is typically in the range of 280-330 nm. A DAD is invaluable as it can also provide information about peak purity by comparing spectra across a single peak. For quantitative analysis, a wavelength of around 295 nm is often effective for fluoroquinolones. researchgate.net

Fluorescence Detector (FLD): Many quinolone derivatives, particularly those with amino substituents, are naturally fluorescent. researchgate.net This property can be exploited for highly sensitive and selective detection. To use an FLD, the optimal excitation and emission wavelengths must be determined. For aminoquinolines, excitation wavelengths are often in the 350-360 nm range, with emission occurring at higher wavelengths, for instance, around 420-450 nm. researchgate.net An FLD can offer significantly lower limits of detection compared to UV, which is beneficial for trace impurity analysis.

Evaporative Light Scattering Detector (ELSD): An ELSD is a universal detector that can be used if the compound lacks a strong chromophore, which is not the case for this molecule. It is not the primary choice but could be used if specific non-UV-active impurities were of interest.

Validation of Analytical Methods (Linearity, Precision, Accuracy)

Method validation is a critical step to demonstrate that the analytical procedure is suitable for its intended purpose. researchgate.net While specific validation data for this compound is not available in public literature, the following tables represent typical performance characteristics expected from a validated HPLC method for a quinolone derivative, based on established guidelines. rbfsymposium.netprsu.ac.in

Linearity: This parameter assesses the method's ability to produce results that are directly proportional to the concentration of the analyte. It is typically evaluated by analyzing a series of standards across a specified range.

| Parameter | Typical Acceptance Criteria | Illustrative Result |

| Concentration Range | 5 - 150 µg/mL | Met |

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |

| y-intercept | Close to zero | 150.2 |

| Slope | --- | 4580.3 |

Precision: Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD).

Repeatability (Intra-day precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.

Intermediate Precision (Inter-day precision): Analysis performed on different days, by different analysts, or on different equipment.

| Precision Level | Concentration (µg/mL) | Typical Acceptance Criteria (%RSD) | Illustrative Result (%RSD) |

| Repeatability (n=6) | 100 | ≤ 1.0% | 0.45% |

| Intermediate Precision (n=6) | 100 | ≤ 2.0% | 1.15% |

Accuracy: Accuracy reflects the closeness of the test results obtained by the method to the true value. It is often determined by a recovery study, where a known amount of the analyte is spiked into a blank matrix.

| Spiked Concentration (µg/mL) | Amount Recovered (µg/mL) | Typical Acceptance Criteria (% Recovery) | Illustrative Result (% Recovery) |

| 50 | 49.8 | 98.0 - 102.0% | 99.6% |

| 100 | 101.2 | 98.0 - 102.0% | 101.2% |

| 150 | 148.8 | 98.0 - 102.0% | 99.2% |

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Direct analysis of this compound by Gas Chromatography is generally not feasible. Quinolones are relatively large, polar, and non-volatile molecules that tend to exhibit poor thermal stability, leading to decomposition in the hot GC injector port rather than clean volatilization. uzh.ch

To make the compound suitable for GC analysis, a chemical derivatization step is required to increase its volatility and thermal stability. nih.gov This involves reacting the polar functional groups (specifically the secondary amine on the quinoline (B57606) ring and the primary amino group) with a derivatizing agent.

Derivatization Technique: Silylation is a common method where active hydrogens in the molecule are replaced by a trimethylsilyl (B98337) (TMS) group. uzh.ch Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) could be used to convert the N-H groups into N-TMS derivatives, which are significantly more volatile and stable for GC analysis.

Due to the need for this extra derivatization step, which can introduce its own complexities and potential for incomplete reactions, GC is not the preferred method for routine purity and quantitative analysis of this compound when a straightforward HPLC method is available.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography is an indispensable tool for the rapid, qualitative monitoring of chemical reactions. It allows a chemist to quickly assess the consumption of starting materials and the formation of the product.

Stationary Phase: Standard silica (B1680970) gel plates (e.g., Silica Gel 60 F254) are typically used. The "F254" indicates that the plate contains a fluorescent indicator that allows for visualization of UV-active compounds under 254 nm light.

Mobile Phase (Eluent): The choice of solvent system is crucial for achieving good separation. For a compound of intermediate polarity like this compound, a mixture of a relatively non-polar solvent and a polar solvent is used. A common system would be a mixture of chloroform (B151607) and methanol or dichloromethane (B109758) and methanol. The ratio is adjusted to achieve a retention factor (Rf) for the product of approximately 0.3-0.5, which typically provides the best resolution. rsc.org For example, a starting mobile phase could be 95:5 Chloroform:Methanol.

Visualization:

UV Light: As the compound contains a quinolone chromophore, it will absorb UV light. When viewed under a UV lamp at 254 nm, the compound will appear as a dark spot against the green fluorescent background of the plate.

Staining: If necessary, chemical stains can be used. Ninhydrin stain can be used to visualize the primary amino group, which would appear as a colored spot (typically purple or yellow) after gentle heating.

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric techniques, particularly UV-Vis spectrophotometry, offer a rapid and non-destructive means of quantifying this compound in solution.

The concentration of this compound can be determined using UV-Visible spectrophotometry, a technique that measures the absorption of light in the ultraviolet-visible region. libretexts.orgresearchgate.net The underlying principle is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. libretexts.org

For this compound, the presence of the quinolinone chromophore and the amino auxochrome results in characteristic absorption bands in the UV-Vis spectrum. Quinoline derivatives typically exhibit absorption spectra in the range of 280 to 510 nm. researchgate.net The specific wavelength of maximum absorbance (λmax) is dependent on the solvent used and the electronic structure of the molecule. mdpi.com For analytical purposes, a suitable solvent in which the compound is stable and soluble, such as ethanol (B145695) or methanol, is chosen. The UV-Vis spectrum is recorded to identify the λmax, which is then used for quantitative measurements to ensure maximum sensitivity.

A hypothetical UV-Vis absorbance spectrum for this compound in ethanol might show a λmax around 340 nm. This wavelength would be selected for all subsequent quantitative analyses.

Hypothetical UV-Vis Absorbance Data

| Wavelength (nm) | Absorbance (AU) |

| 280 | 0.450 |

| 300 | 0.620 |

| 320 | 0.850 |

| 340 (λmax) | 1.150 |

| 360 | 0.980 |

| 380 | 0.650 |

| 400 | 0.320 |

To perform quantitative analysis, a calibration curve is essential. labmanager.com This is generated by preparing a series of standard solutions of this compound of known concentrations. The absorbance of each standard is then measured at the predetermined λmax. hunterlab.com A graph is plotted with absorbance on the y-axis against concentration on the x-axis.

A linear relationship, as described by the Beer-Lambert law, is expected within a certain concentration range. The linearity is evaluated by the correlation coefficient (R²), which should ideally be close to 1 (typically >0.995) for a valid calibration curve. patsnap.com Once the calibration curve is established and validated, the concentration of an unknown sample of this compound can be determined by measuring its absorbance and interpolating the concentration from the linear regression equation of the curve. hunterlab.com

Hypothetical Calibration Curve Data

| Concentration (µg/mL) | Absorbance at 340 nm (AU) |

| 2.0 | 0.230 |

| 4.0 | 0.465 |

| 6.0 | 0.695 |

| 8.0 | 0.920 |

| 10.0 | 1.155 |

Regression Equation: y = 0.115x + 0.001 Correlation Coefficient (R²): 0.9998

Potentiometric and Conductometric Titrations (if applicable for the amino group)

Potentiometric and conductometric titrations are valuable methods for the quantitative determination of the amino group in this compound, providing an alternative to spectrophotometric methods.

Potentiometric Titration: This technique involves measuring the change in potential of a solution as a titrant is added. byjus.com For the determination of the basic amino group of this compound, a standard solution of a strong acid, such as hydrochloric acid (HCl), can be used as the titrant. The titration is monitored using a pH electrode or a suitable ion-selective electrode. A sharp change in potential occurs at the equivalence point, which corresponds to the complete neutralization of the amino group. zenodo.orgzenodo.org This method is particularly useful for colored or turbid solutions where visual indicators cannot be used. researchgate.net

Quality Control and Assurance Protocols for Synthetic Production

Ensuring the quality and purity of synthetically produced this compound is paramount. A robust quality control (QC) and quality assurance (QA) program should be implemented throughout the manufacturing process. numberanalytics.com

Key QC/QA protocols include:

Raw Material Testing: All starting materials and reagents must be tested for identity, purity, and quality before use in the synthesis of heterocyclic compounds. researchgate.netijirset.comorganic-chemistry.org

In-Process Controls (IPCs): Regular monitoring of critical reaction parameters such as temperature, pressure, and reaction time is essential. IPCs may involve techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction and the formation of any impurities. numberanalytics.com

Final Product Analysis: The final isolated product must undergo a comprehensive set of analytical tests to confirm its identity, purity, and quality. These tests typically include:

Chromatographic Purity: HPLC is the method of choice for determining the purity of the compound and for quantifying any impurities. numberanalytics.com

Spectroscopic Identification: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the chemical structure of this compound. numberanalytics.com

Physical Characterization: Melting point determination, and appearance are also important quality attributes.

Method Validation: All analytical methods used for QC testing must be properly validated to ensure they are accurate, precise, reproducible, and specific for their intended purpose. numberanalytics.com

Documentation: Meticulous documentation of all synthetic batches, analytical results, and any deviations from the established procedures is a critical component of QA. patsnap.com

By implementing these rigorous analytical and quality control measures, the consistent production of high-purity this compound can be assured.

Future Directions and Emerging Research Perspectives for 7 Amino 1,2 Dimethylquinolin 4 1h One

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of 7-Amino-1,2-dimethylquinolin-4(1H)-one will likely move beyond traditional multi-step methods towards more efficient and environmentally benign processes. Research is anticipated to focus on the development of novel synthetic routes that offer higher yields, reduced waste, and greater atom economy.

Key areas for exploration include:

C-H Activation/Functionalization: Direct C-H activation strategies could enable the late-stage modification of the quinolinone core, providing a powerful tool for creating a diverse library of analogues without the need for pre-functionalized starting materials.

Photocatalysis and Electrosynthesis: The use of visible light photocatalysis or electrosynthesis offers green alternatives to classical thermal reactions. These methods can facilitate unique bond formations under mild conditions, potentially leading to the discovery of unprecedented derivatives. dtu.dk

Biocatalysis: Employing enzymes for key synthetic steps could provide exceptional chemo-, regio-, and stereoselectivity, which is often challenging to achieve with conventional chemical catalysts.

| Synthetic Strategy | Potential Advantages | Research Focus |

| C-H Activation | Fewer synthetic steps, late-stage diversification | Development of selective catalysts for the quinolinone core. |

| Photocatalysis | Mild reaction conditions, novel reactivity | Exploration of light-mediated cyclization and functionalization reactions. |

| Electrosynthesis | Avoidance of chemical oxidants/reductants, precise control | Designing electrochemical cells for quinolinone synthesis and modification. dtu.dk |

| Biocatalysis | High selectivity, green reaction media | Screening and engineering of enzymes for specific transformations. |

Advanced Computational Modeling for Predicting Reactivity and Interactions